4,7-Difluoro-9h-fluoren-2-amine
Overview
Description
4,7-Difluoro-9h-fluoren-2-amine is a fluorinated derivative of fluorenamine, a compound known for its aromatic structure and potential applications in various fields. The presence of fluorine atoms at the 4 and 7 positions of the fluorene ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of fluorenone derivatives, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions . The resulting difluorofluorenone can then be subjected to reductive amination using ammonia or primary amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of 4,7-Difluoro-9h-fluoren-2-amine may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The subsequent amination step can be optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-9h-fluoren-2-amine undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Difluorofluorenone derivatives.
Reduction: Fluorenylamines and other reduced products.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
4,7-Difluoro-9h-fluoren-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Difluoro-9h-fluoren-2-amine involves its interaction with molecular targets through its fluorinated aromatic structure. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluoren-2-amine: Another halogenated fluorenamine with chlorine atoms instead of fluorine.
9H-Fluoren-2-amine: The non-fluorinated parent compound.
2,7-Dibromo-9H-fluoren-2-amine: A brominated derivative with bromine atoms at the 2 and 7 positions.
Uniqueness
4,7-Difluoro-9h-fluoren-2-amine is unique due to the presence of fluorine atoms,
Properties
CAS No. |
2969-65-5 |
---|---|
Molecular Formula |
C13H9F2N |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
4,7-difluoro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H9F2N/c14-9-1-2-11-7(4-9)3-8-5-10(16)6-12(15)13(8)11/h1-2,4-6H,3,16H2 |
InChI Key |
SXDGRSPZZWBSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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